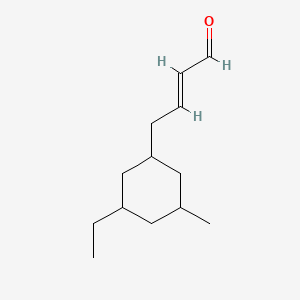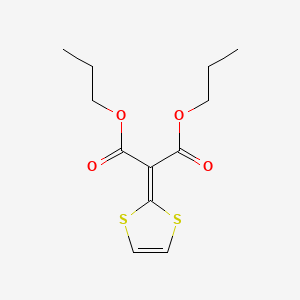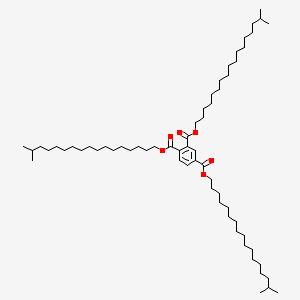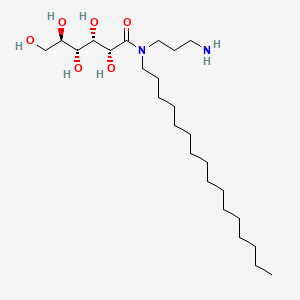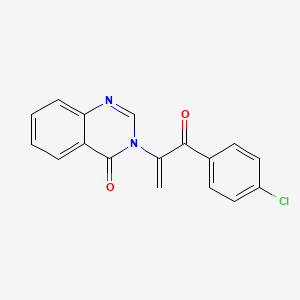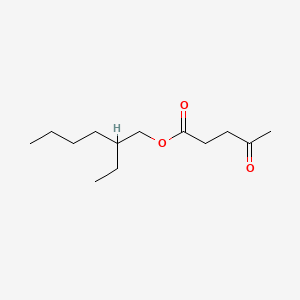
2-Ethylhexyl 4-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl-4-oxovalerat ist eine organische Verbindung mit der Summenformel C13H24O3. Aufgrund seiner einzigartigen chemischen Eigenschaften ist es für seine Anwendungen in verschiedenen industriellen und wissenschaftlichen Bereichen bekannt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-Ethylhexyl-4-oxovalerat kann durch Veresterungsreaktionen von 2-Ethylhexanol und 4-Oxovaleriansäure synthetisiert werden. Die Reaktion erfordert typischerweise einen sauren Katalysator, wie z. B. Schwefelsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung sicherzustellen. Das Reaktionsgemisch wird dann durch Destillation gereinigt, um den gewünschten Ester zu erhalten.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von 2-Ethylhexyl-4-oxovalerat großtechnische Veresterungsprozesse. Die Reaktanten werden in einem Reaktor gemischt, und die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt. Das Produkt wird dann durch Verfahren wie fraktionierte Destillation und Kristallisation getrennt und gereinigt.
Chemische Reaktionsanalyse
Reaktionstypen
2-Ethylhexyl-4-oxovalerat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Natriumhydroxid und Alkylhalogenide werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte
Oxidation: 2-Ethylhexyl-4-oxovaleriansäure.
Reduktion: 2-Ethylhexyl-4-hydroxyvalerat.
Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl-4-oxovalerat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird in der Untersuchung enzymkatalysierter Reaktionen und Stoffwechselwege eingesetzt.
Medizin: Wird für seine potenzielle Verwendung in Medikamenten-Abgabesystemen und als pharmazeutischer Zwischenstoff untersucht.
Industrie: Wird bei der Herstellung von Weichmachern, Schmierstoffen und Beschichtungen verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 4-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: 2-Ethylhexyl 4-oxovaleric acid.
Reduction: 2-Ethylhexyl 4-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 4-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, lubricants, and coatings.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Ethylhexyl-4-oxovalerat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es als Substrat für Enzyme wirken und zur Bildung verschiedener Metaboliten führen. Die Estergruppe kann hydrolysiert werden, um den entsprechenden Alkohol und die Säure freizusetzen, die dann weiter an Stoffwechselprozessen teilnehmen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethylhexyl-4-methoxyzimtsäureester
- 2-Ethylhexyl-2-cyano-3,3-diphenylacrylat
- 2-Ethylhexyl-4-hydroxybenzoat
Einzigartigkeit
2-Ethylhexyl-4-oxovalerat ist durch seine spezifische Esterstruktur einzigartig, die ihm bestimmte chemische und physikalische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen hat es ein anderes Reaktivitätsprofil und wird in spezialisierten Anwendungen eingesetzt, in denen seine einzigartigen Eigenschaften von Vorteil sind.
Eigenschaften
CAS-Nummer |
70158-20-2 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
2-ethylhexyl 4-oxopentanoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-12(5-2)10-16-13(15)9-8-11(3)14/h12H,4-10H2,1-3H3 |
InChI-Schlüssel |
XCYQOBFKQPQEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

